

potential off-target effects of CC214-1

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Compound of Interest

Compound Name: CC214-1

Cat. No.: B12386795

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Technical Support Center: CC214-1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using **CC214-1**, a potent and selective ATP-competitive inhibitor of mTOR kinase. The information provided is intended to help users identify and address potential issues that may arise during experiments, with a focus on understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **CC214-1**?

CC214-1 is an ATP-competitive mTOR kinase inhibitor, targeting the catalytic site of the enzyme. It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby suppressing downstream signaling pathways involved in cell growth, proliferation, and metabolism.^{[1][2][3]}

Q2: What are the known on-target effects of **CC214-1** in cancer cell lines?

In glioblastoma (GBM) cell lines, **CC214-1** has been shown to suppress rapamycin-resistant mTORC1 signaling and block mTORC2 signaling.^{[1][2]} This leads to a reduction in protein translation and inhibition of cell proliferation. Notably, its efficacy is enhanced in tumors with EGFRvIII expression and PTEN loss. A key on-target effect of **CC214-1** is the potent induction of autophagy, which can act as a mechanism of resistance to its cytotoxic effects.

Q3: Are there any known off-target effects of **CC214-1**?

While specific kinome screening data detailing the off-target profile of **CC214-1** is not extensively available in the public domain, it is crucial for researchers to be aware of potential off-target activities, as is common with many kinase inhibitors. Off-target effects can arise from interactions with other kinases or cellular proteins. General side effects observed with the broader class of mTOR inhibitors include metabolic abnormalities such as hyperglycemia and hyperlipidemia, as well as mucositis and skin rash. Researchers should consider the possibility that such effects, if observed in their experimental systems, could be due to off-target activities of **CC214-1**.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues and unexpected results that may be related to the use of **CC214-1** in your experiments.

Observed Issue	Potential Cause	Recommended Action
Reduced cell viability is less than expected, or cells appear to recover after initial growth inhibition.	Induction of Autophagy: CC214-1 is a potent inducer of autophagy, which can promote cell survival and act as a resistance mechanism.	- Monitor Autophagy Markers: Use Western blotting to detect changes in the levels of autophagy markers such as LC3-II and p62. - Co-treatment with Autophagy Inhibitors: Consider co-treating cells with an autophagy inhibitor, such as chloroquine, to sensitize them to CC214-1-induced cell death.
Unexpected changes in signaling pathways unrelated to mTOR.	Potential Off-Target Kinase Inhibition: Like many kinase inhibitors, CC214-1 may inhibit other kinases with varying potency, leading to unexpected phenotypic or signaling changes.	- Phospho-protein Array: Perform a phospho-protein array to get a broader view of signaling pathways affected by CC214-1 treatment. - Literature Search for Similar Compounds: Investigate the off-target profiles of other mTOR inhibitors with similar chemical scaffolds for potential leads on off-target interactions.
Inconsistent results between different cell lines.	Genetic Background of Cell Lines: The sensitivity to CC214-1 can be influenced by the genetic background of the cell lines, such as the status of EGFR and PTEN.	- Characterize Your Cell Lines: Confirm the EGFR and PTEN status of your cell lines. - Use a Panel of Cell Lines: Test the effects of CC214-1 on a panel of cell lines with different genetic backgrounds to understand the determinants of sensitivity.
Observed toxicity in in vivo models at doses that are effective in vitro.	Pharmacokinetics and Off-Target Toxicity: The pharmacokinetic properties of CC214-1 in vivo may lead to	- Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of

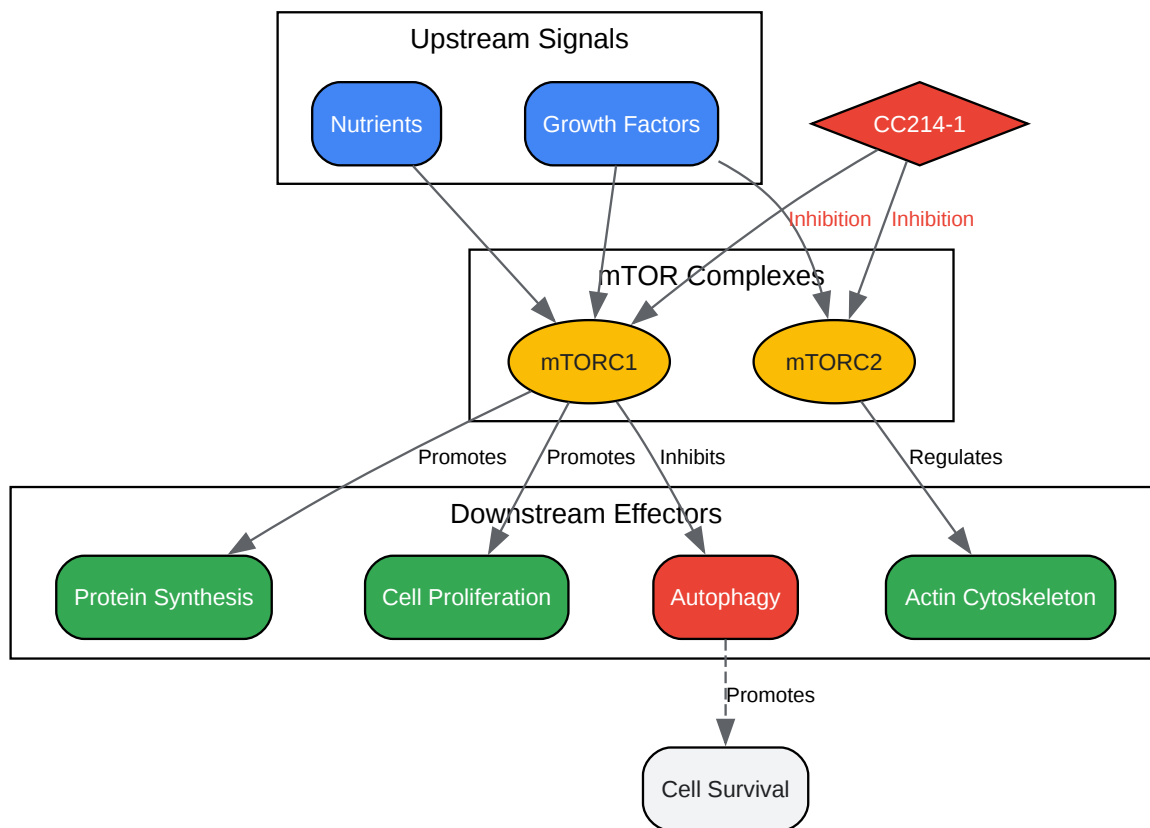
higher exposures in certain tissues, potentially causing off-target toxicities not observed in vitro.

CC214-1 in plasma and relevant tissues. - Dose-Response Studies: Conduct careful dose-response studies to find the optimal therapeutic window that maximizes on-target efficacy while minimizing toxicity.

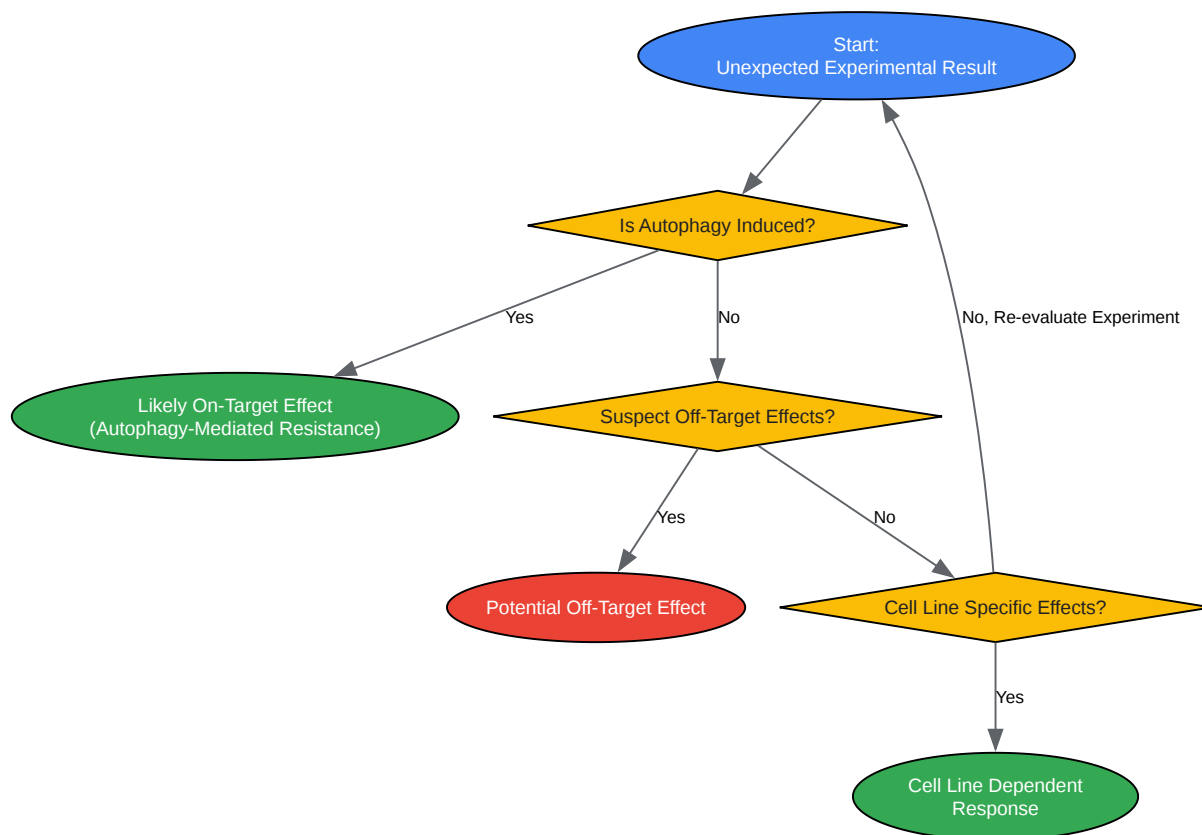
Signaling and Experimental Workflow Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to the use of **CC214-1**.

mTOR Signaling Pathway Inhibition by CC214-1



Troubleshooting Unexpected Results with CC214-1



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References

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